molecular formula C7H8ClN3 B2533148 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile CAS No. 1006508-15-1

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile

Cat. No.: B2533148
CAS No.: 1006508-15-1
M. Wt: 169.61
InChI Key: BRWAQWFTWDXOFM-UHFFFAOYSA-N
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Description

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by the presence of a chloro and a methyl group on the pyrazole ring, as well as a propanenitrile group attached to the nitrogen atom of the pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-methyl-1H-pyrazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in solvents like dimethyl sulfoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized pyrazoles.

Scientific Research Applications

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile
  • 3-(3-methyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)butanenitrile

Uniqueness

3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both chloro and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research applications, offering distinct properties compared to its analogs .

Properties

IUPAC Name

3-(4-chloro-3-methylpyrazol-1-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3/c1-6-7(8)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWAQWFTWDXOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Cl)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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